3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole
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Description
3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole is a useful research compound. Its molecular formula is C15H14N2S2 and its molecular weight is 286.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-2Compounds with a pyrazole nucleus are known to have a wide spectrum of biological activities and can target various proteins and enzymes .
Mode of Action
It’s known that pyrazole-based compounds can interact with their targets in various ways, such as inhibiting protein glycation, acting as antibacterial, antifungal, anti-tuberculosis, antioxidant, and antiviral agents .
Biochemical Pathways
Pyrazole-based compounds are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrazole-based compounds are known to have antimicrobial, anti-inflammatory, antidepressant, and anticancer effects .
Action Environment
Properties
IUPAC Name |
3-thiophen-2-yl-3,3a,4,6-tetrahydro-2H-[2]benzothiepino[5,4-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-2-5-11-10(4-1)8-18-9-12-14(11)16-17-15(12)13-6-3-7-19-13/h1-7,12,15,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXBRYGRNQHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(NN=C2C3=CC=CC=C3CS1)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.